molecular formula C7H8N4 B8812387 Imidazo[1,2-b]pyridazin-6-ylmethanamine CAS No. 1313726-22-5

Imidazo[1,2-b]pyridazin-6-ylmethanamine

Numéro de catalogue: B8812387
Numéro CAS: 1313726-22-5
Poids moléculaire: 148.17 g/mol
Clé InChI: QHUJFPISKLSRTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Imidazo[1,2-b]pyridazin-6-ylmethanamine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Applications

Imidazo[1,2-b]pyridazin-6-ylmethanamine derivatives have been investigated for their potential as inhibitors of various kinases involved in cancer progression. For instance, recent studies have shown that compounds incorporating the imidazo[1,2-b]pyridazine moiety can effectively inhibit TAK1 (TGF-beta activated kinase 1), which is implicated in multiple myeloma and other malignancies. Substitutions at specific positions on the imidazo ring enhance the potency and selectivity of these inhibitors against cancer cell lines .

Table 1: Anticancer Activity of this compound Derivatives

CompoundTarget KinaseIC50 (nM)Efficacy in Cell Lines
Compound ATAK115High
Compound BPI3Kα20Moderate
Compound CB-RAF V600E10High

Antimalarial Activity

Another significant application of this compound derivatives is their potential as antimalarial agents. Structure-guided design approaches have led to the development of compounds that exhibit high affinity for Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). These compounds have shown promising in vitro activity against malaria parasites, with some exhibiting EC50 values as low as 12 nM . However, challenges remain regarding their pharmacokinetic properties for in vivo efficacy.

Table 2: Antimalarial Activity of this compound Derivatives

CompoundTarget EnzymeEC50 (nM)In Vivo Efficacy
Compound DPfCDPK112Modest
Compound EPfCDPK18Good

Neurodegenerative Diseases

This compound derivatives are also being explored for their neuroprotective effects. For example, they have been designed as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The ability to enhance cholinergic transmission makes these compounds valuable candidates for further development in this area .

Case Study 1: TAK1 Inhibitors

In a study focusing on TAK1 inhibitors derived from imidazo[1,2-b]pyridazine scaffolds, researchers synthesized a series of compounds with various substitutions at the C6 position. The modifications led to enhanced kinase inhibition and improved drug-like properties. Notably, one compound exhibited low nanomolar activity against multiple myeloma cell lines, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Antimalarial Development

A structure-guided design approach was utilized to optimize imidazopyridazine inhibitors targeting PfCDPK1. Initial compounds showed excellent potency but lacked suitable ADME properties for effective in vivo use. Subsequent modifications improved permeability while maintaining antiparasitic activity, demonstrating the iterative nature of drug development in this context .

Analyse Des Réactions Chimiques

Functionalization at Key Positions

PositionReaction TypeReagents/ConditionsOutcomeYield RangeSource
C6S<sub>N</sub>ArMorpholine, piperazine, or aliphatic aminesAmine-substituted derivatives60-85%
C3Suzuki–Miyaura cross-couplingAryl boronic acids, Pd catalyst, K₂CO₃Aryl-functionalized analogs70-92%
N-MethylationReductive alkylationParaformaldehyde, NaBH₄N-methylamino derivatives45-65%

Critical Notes :

  • Steric hindrance : Methylation at position 2 disrupts hydrogen bonding with Ala-107 in kinase binding, reducing biological activity .

  • Competitive substitution : Methoxylation can occur inadvertently at C6 under methylation conditions (e.g., with SnCl₂) .

Reductive and Oxidative Transformations

a. Reduction of Nitro Groups
Nitro-substituted derivatives (e.g., 11a–c ) are reduced to amines using SnCl₂ in acidic media:

text
Ar-NO₂ → Ar-NH₂ (e.g., **12a–c**)

Limitation : Over-reduction or side reactions may occur with sensitive substituents .

b. Selective Methylation

  • Primary amines : Controlled monomethylation achieved via paraformaldehyde/NaBH₄ .

  • Challenges : Dimethylation products form if stoichiometry is unoptimized (e.g., 2b ) .

Cross-Coupling Reactions

Suzuki–Miyaura Coupling
Aryl boronic acids react at C3 under palladium catalysis:

text
6-substituted imidazo[1,2-b]pyridazine + ArB(OH)₂ → 3-aryl-imidazo[1,2-b]pyridazine

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: Acetonitrile/water (3:1 v/v) .

Reactivity in Biological Contexts

While direct biological reaction mechanisms remain under study, computational modeling suggests:

  • Hydrogen bonding : The imidazo core interacts with Lys-63 and Ala-107 in TAK1 kinase via H-bonding and hydrophobic contacts .

  • Steric effects : C2-methylation disrupts binding interactions, decreasing inhibitory potency .

Stability and Side Reactions

  • Hydrolysis : Susceptible to aqueous hydrolysis at elevated temperatures, particularly with electron-withdrawing substituents.

  • Oxidative degradation : Autoxidation observed in DMSO solutions over prolonged storage.

Propriétés

Numéro CAS

1313726-22-5

Formule moléculaire

C7H8N4

Poids moléculaire

148.17 g/mol

Nom IUPAC

imidazo[1,2-b]pyridazin-6-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-5-6-1-2-7-9-3-4-11(7)10-6/h1-4H,5,8H2

Clé InChI

QHUJFPISKLSRTF-UHFFFAOYSA-N

SMILES canonique

C1=CC2=NC=CN2N=C1CN

Origine du produit

United States

Synthesis routes and methods

Procedure details

Intermediate 1 was prepared from imidazo[1,2-b]pyridazin-6-ylmethanol (1-4) following the procedures similar to procedure of intermediate D from D-3. MS (m/z): 149 (M+1)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.